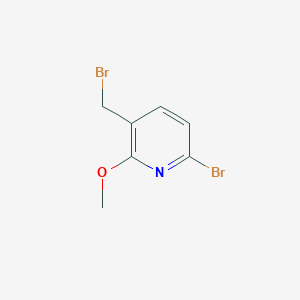

6-Bromo-3-(bromomethyl)-2-methoxypyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-bromo-3-(bromomethyl)-2-methoxypyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2NO/c1-11-7-5(4-8)2-3-6(9)10-7/h2-3H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQACUBMLFCWGJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 Bromo 3 Bromomethyl 2 Methoxypyridine

Direct Synthesis Approaches

Direct synthesis strategies for 6-Bromo-3-(bromomethyl)-2-methoxypyridine involve the formation of the core 6-bromo-2-methoxypyridine structure followed by the functionalization of the C-3 substituent. This is typically achieved by starting with a simpler pyridine (B92270) derivative and introducing the bromo and methoxy (B1213986) groups onto the ring, followed by a side-chain bromination of a methyl group at the 3-position.

Bromination is a key step in the synthesis, requiring both ring and side-chain functionalization. The timing and methodology of these bromination steps are crucial for achieving the desired substitution pattern.

The introduction of a bromine atom onto the pyridine ring is an electrophilic aromatic substitution reaction. The position of bromination is dictated by the electronic effects of the substituents already present on the ring. In a precursor such as 2-methoxy-3-methylpyridine (B1590087), the 2-methoxy group is an activating, ortho-para directing group, while the 3-methyl group is a weakly activating, ortho-para director. The nitrogen atom in the pyridine ring deactivates the ring towards electrophilic attack, particularly at the 2, 4, and 6 positions. However, the activating effect of the methoxy group can overcome this deactivation.

The bromination of 2-methoxypyridine (B126380) derivatives often occurs at the position para to the methoxy group (C-5) or ortho (C-3). For instance, the bromination of 2-methoxy-5-fluoropyridine with N-bromosuccinimide (NBS) or liquid bromine results in the formation of 2-methoxy-3-bromo-5-fluoropyridine. google.com Similarly, bromination of 2-methoxy-6-methylaminopyridine-3-carboxylic acid with NBS yields the 5-bromo derivative. pharm.or.jp Achieving bromination at the C-6 position requires careful selection of precursors and reaction conditions, potentially by utilizing a precursor where other activating positions are already blocked or by employing directed metalation strategies.

Table 1: Examples of Regioselective Bromination of Pyridine Derivatives

| Starting Material | Reagent | Product | Yield |

|---|---|---|---|

| 2-methoxy-5-fluoropyridine | N-Bromosuccinimide | 2-methoxy-3-bromo-5-fluoropyridine | High |

| 2-Amino-3-methylpyridine | Acetic Anhydride, then Br₂ | 2-Amino-5-bromo-3-methylpyridine | Not specified |

Once the 6-bromo-2-methoxy-3-methylpyridine (B12966646) core is assembled, the final step is the bromination of the methyl group at the C-3 position. This transformation is a free-radical substitution reaction, typically carried out using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), and/or under photochemical conditions (UV light).

The choice of solvent is critical to favor side-chain bromination over further aromatic ring bromination. Non-polar solvents like carbon tetrachloride (CCl₄) are classic choices for radical brominations. google.com The reaction of methyl-substituted anisoles with NBS in CCl₄ almost exclusively results in side-chain bromination. mdma.ch In contrast, using polar solvents like acetonitrile (B52724) can promote ionic pathways, leading to ring bromination. mdma.ch For pyridine derivatives, the competition between side-chain and ring bromination can be complex. For example, the reaction of 2,6-lutidine with NBS in refluxing CCl₄ with an initiator yields 2-(bromomethyl)-6-methylpyridine. researchgate.net An analogous reaction using N-chlorosuccinimide (NCS) and BPO has been used to achieve side-chain halogenation on a 2-methoxyquinoline (B1583196) system. google.com

Table 2: Conditions for Side-Chain Bromination with NBS

| Substrate | Solvent | Initiator/Conditions | Product | Outcome |

|---|---|---|---|---|

| Toluene | CCl₄ | AIBN, reflux | Benzyl (B1604629) bromide | Selective side-chain bromination |

| 2,6-Lutidine | CCl₄ | Benzoyl Peroxide, reflux | 2-(Bromomethyl)-6-methylpyridine | Major product (50%) |

| 4-Methylanisole | CCl₄ | Light | 4-Methoxybenzyl bromide | Exclusive side-chain bromination |

The introduction of the 2-methoxy group is another fundamental transformation in the synthesis pathway. This can be accomplished through several methods, primarily involving the alkylation of a corresponding pyridone or the nucleophilic substitution of a suitable leaving group on the pyridine ring.

A common route to 2-alkoxypyridines is through the O-alkylation of the corresponding 2-pyridone tautomer. 2-Pyridones exist in equilibrium with their 2-hydroxypyridine (B17775) tautomer. While direct alkylation can sometimes lead to a mixture of N- and O-alkylated products, reaction conditions can be optimized for O-alkylation. nih.gov The process typically involves deprotonating the pyridone with a base to form a pyridin-2-olate anion, which is then treated with a methylating agent like methyl iodide or dimethyl sulfate.

For example, 2-bromo-3-methoxypyridine (B21398) can be prepared from 2-bromo-3-hydroxypyridine. google.com The hydroxypyridine is treated with sodium in methanol (B129727) to form the sodium salt, which is then reacted with methyl iodide to yield the desired 2-methoxy product with a 75% yield. google.com This strategy is widely applicable for the synthesis of various methoxypyridine derivatives from their pyridone precursors. nih.gov

Table 3: Synthesis of 2-Methoxypyridines via Pyridone Alkylation

| Pyridone Precursor | Reagents | Product | Yield |

|---|---|---|---|

| 2-Bromo-3-hydroxypyridine | 1. Sodium, Methanol; 2. Methyl iodide | 2-Bromo-3-methoxypyridine | 75% google.com |

An alternative and powerful method for introducing a methoxy group is the nucleophilic aromatic substitution (SNAr) of a halogen atom on the pyridine ring. Halogens at the 2- and 4-positions of the pyridine ring are particularly susceptible to displacement by nucleophiles. youtube.comstackexchange.com This enhanced reactivity is due to the ability of the electron-withdrawing pyridine nitrogen to stabilize the negative charge of the Meisenheimer intermediate, especially when the attack occurs at the ortho (C-2) or para (C-4) positions. stackexchange.comvaia.com

To synthesize a precursor like 6-bromo-2-methoxy-3-methylpyridine, one could start with 2,6-dibromo-3-methylpyridine. Reaction with one equivalent of sodium methoxide (B1231860) in methanol would lead to the selective substitution of one of the bromine atoms. The bromine at the C-2 position is generally more reactive towards nucleophilic attack than the one at C-6, allowing for regioselective methoxylation. This approach has been successfully applied to analogous systems, such as the synthesis of 2-methoxyquinolines from 2-chloroquinolines by reaction with sodium methoxide in methanol. google.com

Table 4: Nucleophilic Substitution with Methoxide on Halogenated Heterocycles

| Substrate | Nucleophile/Solvent | Product |

|---|---|---|

| 2-Chloropyridine | Sodium Methoxide | 2-Methoxypyridine youtube.com |

| 4-Chloropyridine | Sodium Methoxide | 4-Methoxypyridine youtube.com |

| 3-Benzyl-6-bromo-2-chloroquinoline | Sodium Methoxide / Methanol | 3-Benzyl-6-bromo-2-methoxyquinoline google.com |

Multi-step Synthetic Sequences

Assembly from Simpler Pyridine Building Blocks

A common conceptual approach begins with a substituted pyridine precursor, such as 2-hydroxy-3-methylpyridine (B85697) or 2-chloro-3-methylpyridine. These starting materials provide the basic carbon skeleton of the target molecule. The synthesis then proceeds by systematically adding the methoxy group, the ring bromine atom, and finally converting the methyl group into a bromomethyl group.

A plausible and efficient pathway can be outlined as follows:

Methoxylation : Conversion of the 2-position substituent (e.g., hydroxyl or chloro) to a methoxy group.

Ring Bromination : Electrophilic bromination of the pyridine ring at the C6 position.

Side-Chain Bromination : Radical bromination of the methyl group at the C3 position.

This sequence is designed to manage the reactivity and directing effects of the substituents at each stage to ensure the desired isomers are formed.

Strategic Incorporations of Bromine and Methoxy Functionalities

The successful synthesis of the target compound hinges on the strategic and selective introduction of each functional group.

The methoxy functionality is often installed early in the sequence. If starting from 2-hydroxy-3-methylpyridine, a Williamson ether synthesis can be employed. This typically involves deprotonating the hydroxyl group with a base like potassium carbonate, followed by reaction with a methylating agent such as iodomethane. chemicalbook.com Alternatively, if starting with a 2-halopyridine like 2-chloro-3-methylpyridine, a nucleophilic aromatic substitution reaction with sodium methoxide in a solvent like methanol can be highly effective. google.com

The first bromine atom is incorporated onto the pyridine ring at the C6 position via an electrophilic aromatic substitution. The 2-methoxy group is an activating, ortho-para directing group. This directs the incoming electrophile (bromine) to the C6 position (para to the methoxy group), as the C3 and C5 positions are either occupied or less activated. Common brominating agents for this transformation include N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) in the presence of an acid catalyst or oleum. google.com

The second bromine atom is introduced by converting the 3-methyl group into a 3-(bromomethyl) group. This is achieved through a free radical bromination reaction. This type of transformation is selective for the benzylic-like protons of the methyl group attached to the aromatic ring. The reaction is typically carried out using NBS or DBDMH in an inert solvent like carbon tetrachloride or chlorobenzene, with the aid of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, often under UV irradiation. google.com

Optimization of Reaction Conditions and Yields

For the methoxylation step, the choice of base and solvent is crucial to ensure complete reaction without side products. In the ring bromination step, controlling the stoichiometry of the brominating agent is important to prevent the formation of di-bromo isomers. The reaction temperature must also be carefully managed to control the rate and selectivity of the reaction. google.com For the side-chain bromination , the concentration of the radical initiator and the intensity of UV light (if used) can significantly affect the reaction rate and the formation of undesired byproducts, such as the dibromomethyl derivative. google.comresearchgate.net

The following table summarizes typical conditions and expected yields for a hypothetical synthetic sequence based on analogous reactions reported in the literature.

| Step | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |

| 1. Methoxylation | 2-Hydroxy-3-methylpyridine | K₂CO₃, CH₃I, Acetone, Reflux | 2-Methoxy-3-methylpyridine | 85-95 |

| 2. Ring Bromination | 2-Methoxy-3-methylpyridine | DBDMH, 65% Oleum, 20-50°C | 6-Bromo-2-methoxy-3-methylpyridine | 70-85 |

| 3. Side-Chain Bromination | 6-Bromo-2-methoxy-3-methylpyridine | NBS, AIBN, CCl₄, Reflux (UV light) | This compound | 60-75 |

Comparison of Synthetic Pathways

While the sequence described above is a logical approach, alternative pathways could be envisioned. The efficiency, scalability, and selectivity of any proposed route must be carefully evaluated.

Efficiency and Scalability Considerations

The scalability of a synthesis is its suitability for large-scale industrial production. This requires consideration of factors such as the safety of reagents and reaction conditions. For example, routes that avoid highly pyrophoric reagents like n-butyllithium or toxic chemicals are preferred for large-scale synthesis. mdpi.com The use of reagents that result in easily removable byproducts (e.g., solids that can be filtered off) can simplify purification and improve scalability. mdpi.com The chosen pathway, utilizing common and relatively stable reagents like NBS, K₂CO₃, and AIBN, represents a practical and scalable approach. google.comnih.gov

Regioselectivity and Stereoselectivity Control

Regioselectivity , the control over the position of chemical bond formation, is paramount in the synthesis of this compound. The order of the functionalization steps is critical for achieving the correct arrangement of substituents.

Ring Bromination : Performing the ring bromination on the 2-methoxy-3-methylpyridine substrate ensures high regioselectivity for the C6 position due to the strong para-directing effect of the C2-methoxy group. arkat-usa.org Attempting to brominate the ring at a different stage could lead to a mixture of isomers that are difficult to separate.

Side-Chain Bromination : The radical bromination of the methyl group is inherently regioselective, as the benzylic-like C-H bonds of the methyl group are significantly weaker and more susceptible to radical abstraction than the C-H bonds of the aromatic ring. mdpi.com

Stereoselectivity is not a consideration in the synthesis of this particular molecule. The final product, this compound, is achiral and does not have any stereocenters. Therefore, no steps are required to control stereochemistry.

Chemical Reactivity and Mechanistic Investigations of 6 Bromo 3 Bromomethyl 2 Methoxypyridine

Reactivity of the Bromomethyl Group

The bromomethyl group (-CH₂Br) attached to the C3 position of the pyridine (B92270) ring is structurally analogous to a benzylic halide. This analogy is due to the π-system of the pyridine ring, which can stabilize intermediates formed during reactions at the methylene (B1212753) carbon. Consequently, this group is highly susceptible to reactions involving the cleavage of the C-Br bond.

Nucleophilic Substitution Reactions

The primary reactivity pathway for the bromomethyl group is nucleophilic substitution, where a nucleophile replaces the bromide ion. The carbon atom of the bromomethyl group is electrophilic due to the electronegativity of the attached bromine atom. semanticscholar.org This reaction can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular).

Given that it is a primary halide, the SN2 mechanism is generally favored. In an SN2 reaction, the nucleophile attacks the electrophilic carbon atom in a single, concerted step, leading to an inversion of stereochemistry if the carbon were chiral. The reaction rate is dependent on the concentration of both the substrate and the nucleophile. semanticscholar.org Stronger nucleophiles and polar aprotic solvents typically favor this pathway.

However, the pyridine ring can offer resonance stabilization to a potential carbocation intermediate at the methylene position, similar to a benzyl (B1604629) carbocation. This stabilization could allow for an SN1-type mechanism under certain conditions, such as with weakly basic, non-bulky nucleophiles in polar protic solvents. The SN1 pathway involves a two-step process where the leaving group departs first to form a carbocation, which is then attacked by the nucleophile.

The general reactivity of alkyl halides in nucleophilic substitution is well-established, and this compound is expected to react readily with a variety of nucleophiles such as amines, alcohols, thiols, and carbanions to form new carbon-nitrogen, carbon-oxygen, carbon-sulfur, and carbon-carbon bonds, respectively.

Radical Reactions

The C-Br bond in the bromomethyl group can also undergo homolytic cleavage to form a radical intermediate. This process is typically initiated by heat or UV light, often in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The resulting 3-(2-methoxy-6-bromopyridinyl)methyl radical is stabilized by resonance with the pyridine ring, which facilitates its formation.

Once formed, this radical can participate in various chain reactions. A common transformation is radical dehalogenation, where a reagent like tributyltin hydride (Bu₃SnH) acts as a hydrogen atom donor, replacing the bromine with a hydrogen atom. Another potential pathway involves radical-initiated polymerization or addition reactions to alkenes. While specific studies on 6-Bromo-3-(bromomethyl)-2-methoxypyridine are not prevalent, a patent for a similar quinoline (B57606) compound describes the use of benzoyl peroxide to initiate a radical halogenation at a benzylic-type methyl group, illustrating the susceptibility of such positions to radical-mediated transformations.

Reactivity of the Bromine Atom on the Pyridine Ring

The bromine atom at the C6 position is attached to an sp²-hybridized carbon of the aromatic pyridine ring. This C(sp²)-Br bond is significantly stronger and less reactive towards simple nucleophilic substitution than the C(sp³)-Br bond of the bromomethyl group. However, it is an ideal handle for transition metal-catalyzed cross-coupling reactions and can undergo nucleophilic aromatic substitution under specific conditions.

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl halides are common substrates. The C6-Br bond in this compound is well-suited for such transformations. The general mechanism for these reactions, such as the Suzuki-Miyaura coupling, involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with an organometallic reagent (like an organoboron compound), and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

The reactivity in these couplings generally follows the trend I > Br > Cl for the halide. Therefore, the bromo-substituent at C6 is expected to be highly reactive. A variety of cross-coupling reactions could be employed, as detailed in the table below, to introduce diverse functionalities at this position.

| Cross-Coupling Reaction | Coupling Partner (Organometallic Reagent) | Resulting Bond | Typical Catalyst System |

| Suzuki-Miyaura | Aryl/vinyl boronic acids or esters | C-C | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands |

| Sonogashira | Terminal alkynes | C-C (alkyne) | Pd catalyst, Cu(I) co-catalyst, base |

| Buchwald-Hartwig | Amines, amides | C-N | Pd catalyst with specialized phosphine ligands |

| Stille | Organostannanes | C-C | Pd catalyst |

| Negishi | Organozinc reagents | C-C | Pd or Ni catalyst |

This table represents potential reactions based on established methodologies for bromopyridine substrates.

Nucleophilic Aromatic Substitution

Nucleophilic Aromatic Substitution (SNAr) is another pathway for replacing the bromine on the pyridine ring. This reaction typically proceeds via an addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to occur.

In pyridines, the ring nitrogen is electron-withdrawing and can stabilize the negative charge of the Meisenheimer complex, particularly when the attack occurs at the ortho (C2/C6) or para (C4) positions. Therefore, the C6 position of the title compound is activated towards SNAr. However, this activation is counteracted by the substituent at the C2 position.

Influence of the Methoxy (B1213986) Group on Reactivity

The methoxy group (-OCH₃) at the C2 position exerts a significant electronic influence on the reactivity of the entire molecule. It possesses a dual nature:

Resonance Effect (+R): The oxygen atom can donate a lone pair of electrons into the pyridine π-system. This electron-donating effect increases the electron density on the ring, particularly at the ortho and para positions (C3, C5, and the ring nitrogen).

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the C2 carbon through the sigma bond.

Conversely, the electron-donating nature of the methoxy group can influence cross-coupling reactions. It increases the electron density at the C6 carbon, which can slow down the initial oxidative addition step in the catalytic cycle. However, this effect is generally manageable by selecting an appropriate catalyst system. The methoxy group is not expected to significantly impact the reactivity of the distant bromomethyl group, whose behavior is primarily governed by the adjacent pyridine ring as a whole.

Electron-Donating Effects on the Pyridine Ring

The 2-methoxy group on the pyridine ring plays a crucial role in modulating the electron density of the heterocyclic system. As an electron-donating group (EDG), the methoxy substituent increases the electron density of the pyridine ring through a resonance effect. This has a significant impact on the reactivity of the ring, particularly in electrophilic aromatic substitution reactions, though such reactions are less common for pyridines compared to electron-rich aromatic systems.

Conversely, in the context of cross-coupling reactions, the presence of electron-donating groups can influence the rate of oxidative addition, which is often the rate-determining step. Generally, electron-withdrawing groups (EWGs) on the pyridine ring tend to accelerate palladium-catalyzed cross-coupling reactions by making the carbon-halogen bond more susceptible to oxidative addition. nih.gov Therefore, the electron-donating nature of the methoxy group in this compound would be expected to have a deactivating effect on the reactivity of the C6-Br bond in such transformations, relative to an unsubstituted or EWG-substituted bromopyridine.

The table below illustrates the expected relative reactivity of different substituted bromopyridines in a typical palladium-catalyzed cross-coupling reaction, highlighting the influence of the substituent's electronic effect.

| Substituent at C2 | Electronic Effect | Expected Relative Rate of Cross-Coupling at C6-Br |

|---|---|---|

| -NO₂ | Strongly Electron-Withdrawing | Fastest |

| -Cl | Weakly Electron-Withdrawing | Fast |

| -H | Neutral | Moderate |

| -OCH₃ | Electron-Donating | Slow |

| -N(CH₃)₂ | Strongly Electron-Donating | Slowest |

Steric Hindrance Considerations

The substitution pattern of this compound introduces notable steric considerations that can affect its reactivity. The presence of the methoxy group at the 2-position and the bromo group at the 6-position creates a sterically hindered environment around the pyridine nitrogen and the adjacent reaction sites.

This steric hindrance can influence the approach of reagents to both the pyridine ring and the bromomethyl group. For instance, in nucleophilic substitution reactions at the bromomethyl carbon, the adjacent 2-methoxy group may sterically hinder the backside attack required for a classic SN2 mechanism, potentially slowing the reaction rate or favoring alternative pathways.

Similarly, in cross-coupling reactions at the 6-bromo position, the steric bulk of the neighboring groups can impact the coordination of the palladium catalyst and the subsequent steps of the catalytic cycle. While electronic effects are often dominant in determining the site of oxidative addition in polyhalogenated pyridines, significant steric hindrance can override these electronic preferences. nih.gov In this molecule, the steric environment could influence the choice of optimal ligand and reaction conditions for efficient cross-coupling.

The following table provides a qualitative assessment of the potential steric impact on different reaction types involving this molecule.

| Reaction Type | Reaction Site | Potential Steric Impact of Substituents |

|---|---|---|

| Nucleophilic Substitution (SN2) | -CH₂Br | Moderate hindrance from the 2-methoxy group, potentially slowing the reaction. |

| Cross-Coupling (e.g., Suzuki) | C6-Br | Moderate hindrance may affect catalyst coordination and efficiency. |

| Coordination to Metal Centers | Pyridine Nitrogen | Significant hindrance from both 2-methoxy and 6-bromo groups, likely reducing coordination ability. |

Elucidation of Reaction Mechanisms

Understanding the mechanistic pathways through which this compound reacts is essential for predicting its behavior and optimizing synthetic protocols.

Mechanistic Studies of Substitution Reactions

The bromomethyl group at the C3 position is a primary site for nucleophilic substitution. Such reactions can proceed through either an SN1 or SN2 mechanism, and the predominant pathway will depend on the reaction conditions, including the nature of the nucleophile, the solvent, and the stability of potential intermediates.

An SN2 mechanism would involve a direct, backside attack by the nucleophile on the carbon of the bromomethyl group, leading to inversion of stereochemistry if the carbon were chiral. The transition state would be a pentacoordinate carbon species. The rate of this reaction would be sensitive to steric hindrance from the adjacent 2-methoxy group.

Alternatively, an SN1-type mechanism could occur, particularly with weaker nucleophiles and in polar, protic solvents. This pathway would involve the initial departure of the bromide ion to form a pyridyl-stabilized carbocation intermediate. The resonance stabilization provided by the pyridine ring could make this pathway viable. The subsequent attack of the nucleophile on this planar carbocation would lead to a racemic mixture if the starting material were chiral. Computational studies on related systems have been instrumental in analyzing the energetics of such transition states and intermediates. nih.gov

Mechanistic Pathways in Cross-Coupling Processes

The C6-Br bond of this compound is susceptible to participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings. The generally accepted mechanism for these reactions involves a catalytic cycle with three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the C-Br bond, forming a Pd(II) intermediate. The rate of this step is influenced by the electronic properties of the pyridine ring. The electron-donating methoxy group would likely decrease the electrophilicity of the C6 carbon, potentially slowing this step relative to pyridines with electron-withdrawing substituents. nih.gov

Transmetalation : The organic group from the coupling partner (e.g., an organoboron compound in a Suzuki reaction) is transferred to the palladium center, displacing the halide.

Reductive Elimination : The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

The efficiency and selectivity of these cross-coupling reactions are highly dependent on the choice of palladium precursor, ligands, base, and solvent. The steric and electronic properties of the substituents on the pyridine ring play a critical role in each step of this catalytic cycle. For instance, bulky ligands on the palladium catalyst may be necessary to facilitate the reductive elimination step, but they could also exacerbate steric clashes with the substituents on the pyridine ring during the oxidative addition phase.

Despite a comprehensive search for scientific literature, there is a significant lack of specific information available on the chemical compound “this compound” and its direct applications in advanced organic synthesis as outlined in the requested article structure. While general information on related substituted pyridines and their roles in synthetic chemistry is abundant, detailed research findings, specific reaction protocols, and data pertaining to this exact molecule are not present in the accessible scientific literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline focusing solely on “this compound.” The required sections on its role as a versatile synthetic intermediate, its use as a precursor for functionalized pyridine derivatives and complex heterocyclic systems, and its specific derivatization strategies (alkylation, introduction of diverse functional groups, and formation of polyfunctionalized pyridines) cannot be substantiated with detailed research findings for this particular compound.

To provide an article of the requested depth and quality, specific studies detailing the reactivity and synthetic utility of "this compound" would be necessary. Without such sources, any generated content would be speculative and would not meet the criteria of being based on detailed research findings.

Specific Synthetic Transformations

The strategic placement of functional groups on the pyridine ring of this compound allows for its participation in a range of specific synthetic transformations. The presence of two different bromine-containing moieties, an aryl bromide and a benzyl bromide, offers orthogonal reactivity that can be selectively addressed under different reaction conditions.

Synthesis of Bipyridines and Related Ligands

The bipyridine scaffold is a privileged structural motif in coordination chemistry, catalysis, and materials science. The synthesis of substituted bipyridines often relies on cross-coupling reactions of halopyridines. While direct examples involving this compound are not extensively documented in publicly available literature, its structural features make it a promising candidate for such transformations.

The bromo-substituent at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction would involve the coupling of the pyridine core with a suitable boronic acid or ester derivative of another pyridine to forge the bipyridine linkage. The reactivity of the bromomethyl group would likely need to be considered, potentially requiring protection or being utilized in subsequent functionalization steps.

Table 1: Potential Suzuki-Miyaura Coupling for Bipyridine Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Pyridine-X-boronic acid/ester | Pd catalyst (e.g., Pd(PPh₃)₄) | Substituted bipyridine |

This table represents a hypothetical reaction based on established Suzuki-Miyaura coupling methodologies for bipyridine synthesis.

Construction of Fused Heterocyclic Architectures

The dual reactivity of this compound makes it an attractive precursor for the synthesis of fused heterocyclic systems. The bromomethyl group is a potent electrophile, readily participating in nucleophilic substitution reactions, while the aryl bromide can undergo a variety of transition-metal-catalyzed C-C and C-N bond-forming reactions.

This orthogonal reactivity can be harnessed in tandem or sequential reactions to construct fused ring systems. For instance, the bromomethyl group could react with a binucleophilic species to form an initial ring, followed by an intramolecular cyclization involving the bromo-substituent to complete the fused architecture. A variety of cyclization strategies, including intramolecular Heck, Buchwald-Hartwig, or Ullmann reactions, could potentially be employed. The synthesis of imidazo[4,5-b]pyridine derivatives from related bromo-pyridines has been reported, suggesting a potential pathway for the application of this compound in constructing similar fused systems. researchgate.net

Applications in Medicinal Chemistry Intermediate Synthesis

Halogenated and methoxy-substituted pyridines are common structural motifs in a wide array of biologically active compounds and pharmaceutical drugs. The title compound serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, related bromo-methoxy-quinoline derivatives have been identified as important intermediates in the synthesis of novel antitubercular agents. google.com

The reactive bromomethyl group allows for the facile introduction of various side chains and functional groups through nucleophilic substitution, enabling the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. The bromo-substituent can be further functionalized via cross-coupling reactions to introduce additional diversity. While specific examples detailing the direct use of this compound as a medicinal chemistry intermediate are not prevalent in the available literature, its structural analogy to known pharmacophores suggests its potential in this area.

Table 2: Potential Reactions for Medicinal Chemistry Intermediate Synthesis

| Reaction Type | Reagent | Potential Product Class |

| Nucleophilic Substitution (at CH₂Br) | Amines, Thiols, Alcohols | Amino-, Thio-, or Ether-linked pyridine derivatives |

| Suzuki Coupling (at C-Br) | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl-substituted pyridines |

| Sonogashira Coupling (at C-Br) | Terminal Alkynes | Alkynyl-substituted pyridines |

This table illustrates potential synthetic transformations based on the known reactivity of the functional groups present in the compound.

Development of Novel Synthetic Methodologies utilizing the Compound

The unique combination of reactive sites in this compound presents opportunities for the development of novel synthetic methodologies. Its bifunctional nature could be exploited in cascade or domino reactions, where multiple bond-forming events occur in a single synthetic operation.

For example, a methodology could be developed where the bromomethyl group initiates a reaction cascade, leading to the formation of a complex polycyclic system. Alternatively, the differential reactivity of the two bromine atoms could be exploited in selective, one-pot functionalization procedures. Research into such novel transformations would not only expand the synthetic utility of this particular compound but also contribute to the broader field of synthetic methodology.

Synthetic Applications

Utility as a Precursor in the Synthesis of Fused Heterocyclic Systems

Given its dual reactivity, 6-Bromo-3-(bromomethyl)-2-methoxypyridine is a promising precursor for the synthesis of fused heterocyclic systems. A notable application would be in the synthesis of imidazopyridine derivatives. The bromomethyl group can react with an amine to form a secondary amine intermediate. Subsequent intramolecular cyclization, potentially involving the nitrogen of the pyridine (B92270) ring, could lead to the formation of an imidazo[1,2-a]pyridine (B132010) scaffold. nih.gove3s-conferences.org This class of compounds is of significant interest in medicinal chemistry due to its wide range of biological activities. rsc.org

The general synthetic strategy could involve:

Reaction of this compound with a primary amine to form a secondary amine.

Intramolecular cyclization of the intermediate to form the imidazopyridine ring system.

Further functionalization of the bromine at the 6-position via cross-coupling reactions to introduce additional diversity.

Spectroscopic Characterization and Structural Analysis of 6 Bromo 3 Bromomethyl 2 Methoxypyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. The analysis of chemical shifts, coupling constants, and through-bond or through-space correlations provides detailed insights into the connectivity and spatial arrangement of atoms.

The 1H NMR spectrum of 6-Bromo-3-(bromomethyl)-2-methoxypyridine is anticipated to exhibit distinct signals corresponding to the aromatic protons and the protons of the methoxy (B1213986) and bromomethyl groups. The electron-donating methoxy group and the electron-withdrawing bromine atoms, along with the bromomethyl substituent, will influence the chemical shifts of the pyridine (B92270) ring protons.

The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The proton at the 5-position (H-5) is expected to be downfield of the proton at the 4-position (H-4) due to the deshielding effect of the adjacent bromine atom at the 6-position. The methoxy group protons will appear as a singlet, typically in the range of 3.8-4.2 ppm. The bromomethyl protons are also expected to be a singlet, significantly downfield due to the deshielding effect of the adjacent bromine atom, likely in the 4.5-5.0 ppm region.

Predicted 1H NMR Data for this compound:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.4 - 7.6 | d | 8.0 - 8.5 |

| H-5 | 7.8 - 8.0 | d | 8.0 - 8.5 |

| -OCH3 | 3.9 - 4.1 | s | - |

| -CH2Br | 4.6 - 4.8 | s | - |

Note: Predicted values are based on typical chemical shifts for substituted pyridines.

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule. The number of signals will correspond to the number of chemically non-equivalent carbon atoms. For this compound, seven distinct carbon signals are expected.

The carbon atom attached to the methoxy group (C-2) will be significantly shielded. The carbons attached to the bromine atoms (C-6 and the bromomethyl carbon) will be deshielded. The aromatic carbons will appear in the typical region for pyridine derivatives, with their specific shifts influenced by the substituents.

Predicted 13C NMR Data for this compound:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 160 - 165 |

| C-3 | 125 - 130 |

| C-4 | 128 - 133 |

| C-5 | 140 - 145 |

| C-6 | 145 - 150 |

| -OCH3 | 53 - 58 |

| -CH2Br | 30 - 35 |

Note: Predicted values are based on typical chemical shifts for substituted pyridines.

To confirm the assignments made from 1D NMR spectra, 2D NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) would be employed.

A COSY experiment would show a correlation between the two aromatic protons (H-4 and H-5), confirming their adjacent positions on the pyridine ring. The absence of other correlations would support the singlet assignments for the methoxy and bromomethyl protons.

An HSQC spectrum would establish the direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals to their corresponding carbon signals, for instance, correlating the signal at ~7.4-7.6 ppm to the C-4 carbon and the signal at ~4.6-4.8 ppm to the bromomethyl carbon.

Infrared (IR) and Raman Spectroscopy

The vibrational spectrum of this compound will be a composite of the vibrations of the substituted pyridine ring, the methoxy group, and the bromomethyl group. The assignments can be made by comparison with the known vibrational frequencies of pyridine and its derivatives. cdnsciencepub.comcdnsciencepub.com

Pyridine Ring Vibrations: The characteristic ring stretching vibrations (ν(C=C) and ν(C=N)) are expected in the 1600-1400 cm-1 region. Ring breathing modes are typically observed around 1000 cm-1. C-H in-plane and out-of-plane bending vibrations will also be present. chemicalbook.com

Methoxy Group Vibrations: The C-H stretching vibrations of the methyl group will appear in the 2950-2850 cm-1 region. The C-O stretching vibration is expected around 1250-1000 cm-1.

Bromomethyl Group Vibrations: The C-H stretching vibrations of the methylene (B1212753) group will also be in the 3000-2850 cm-1 range. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 700-500 cm-1 region.

Certain spectral features can be considered diagnostic for the presence of specific functional groups in the molecule.

The strong bands in the 1600-1400 cm-1 region of the IR and Raman spectra are characteristic of the pyridine ring.

The presence of bands corresponding to C-O stretching in the 1250-1000 cm-1 region, along with C-H stretching of a methyl group, would be indicative of the methoxy group.

A strong absorption in the 700-500 cm-1 range would be a key indicator for the C-Br stretching vibrations of both the ring-substituted bromine and the bromomethyl group.

Predicted Diagnostic Vibrational Frequencies (cm-1):

| Vibrational Mode | Predicted IR Frequency (cm-1) | Predicted Raman Frequency (cm-1) |

| C-H stretch (aromatic) | 3100 - 3000 | 3100 - 3000 |

| C-H stretch (aliphatic) | 2950 - 2850 | 2950 - 2850 |

| C=N, C=C stretch (ring) | 1600 - 1400 | 1600 - 1400 |

| C-O stretch | 1250 - 1000 | 1250 - 1000 |

| Ring breathing | ~1000 | Strong, ~1000 |

| C-Br stretch | 700 - 500 | 700 - 500 |

Note: These are generalized predictions, and the actual spectra may show more complex patterns due to coupling of vibrations and the specific electronic environment of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio (m/z), which can be used to determine its elemental formula. The theoretical exact mass of this compound has been calculated based on its molecular formula, C7H7Br2NO. Due to the presence of two bromine atoms, the isotopic pattern of the molecular ion would be highly characteristic, showing three main peaks corresponding to the combinations of the 79Br and 81Br isotopes.

HRMS analysis would be expected to confirm the calculated mass, providing strong evidence for the compound's elemental composition.

Table 1: Theoretical HRMS Data for this compound

| Molecular Formula | Isotope Combination | Calculated Exact Mass (m/z) |

|---|---|---|

| C₇H₇⁷⁹Br₂NO | [M]⁺ | 278.88943 |

| C₇H₇⁷⁹Br⁸¹BrNO | [M+2]⁺ | 280.88738 |

Data is theoretical and sourced from chemical supplier databases. chegg.com

While specific experimental mass spectra for this compound are not widely published, a plausible fragmentation pathway can be proposed based on the known behavior of related chemical structures, such as benzyl (B1604629) bromides and substituted pyridines, under electron ionization (EI) conditions. ucla.edublogspot.comresearchgate.net

The primary fragmentation event is anticipated to be the cleavage of the C-Br bond in the bromomethyl group. This is because this cleavage results in the formation of a resonance-stabilized pyridinylmethyl cation. blogspot.com This fragment would likely be the base peak in the spectrum. Subsequent fragmentations could involve the loss of the second bromine atom from the pyridine ring, or the cleavage of the methoxy group.

Key proposed fragmentation steps include:

Loss of a Bromine Radical (·Br): The initial and most favorable fragmentation is the loss of a bromine radical from the benzylic-like bromomethyl group to form a stable cation at m/z 199/201. blogspot.com

Loss of the Bromomethyl Radical (·CH₂Br): Cleavage of the bond between the pyridine ring and the bromomethyl group would result in a fragment ion at m/z 185/187.

Loss of a Methyl Radical (·CH₃): Fragmentation of the methoxy group can lead to the loss of a methyl radical from the molecular ion or subsequent fragments.

Loss of Carbon Monoxide (CO): Pyridine rings can undergo ring cleavage, often involving the loss of neutral molecules like CO.

Table 2: Proposed Mass Spectrometry Fragments for this compound

| Proposed Fragment Ion | m/z (for ⁷⁹Br) | Neutral Loss |

|---|---|---|

| [C₇H₇Br₂NO]⁺• | 279 | - |

| [C₇H₇BrNO]⁺ | 200 | ·Br |

| [C₆H₆BrNO]⁺• | 187 | ·CH₃ |

This is a theoretical pathway based on established fragmentation principles. libretexts.orgwhitman.edu

X-ray Diffraction (XRD) Studies

X-ray diffraction is the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing information on bond lengths, bond angles, and intermolecular interactions.

As of this writing, a solved single-crystal X-ray structure for this compound is not available in public crystallographic databases. However, analysis of closely related brominated pyridine derivatives allows for a well-founded prediction of its likely solid-state structure. For example, studies on other 6-bromo-substituted pyridines and related heterocyclic systems frequently report crystallization in monoclinic (e.g., P2₁/c) or orthorhombic (e.g., Pbca) space groups.

The pyridine ring is expected to be planar, with the methoxy group potentially showing a slight torsion angle relative to the ring plane. The bond lengths and angles would be consistent with a substituted aromatic heterocyclic system.

Table 3: Representative Crystallographic Data for Related Bromo-Pyridine Compounds

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-Bromo-3-hydroxy-6-methylpyridine | Orthorhombic | Pna2₁ | whitman.edu |

| 6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridine | Monoclinic | P2₁/c | blogspot.com |

The supramolecular architecture of crystalline this compound would be governed by a variety of non-covalent intermolecular interactions. Based on the functional groups present, the following interactions are expected to play a significant role in the crystal packing:

Halogen Bonding: The bromine atom on the pyridine ring is an effective halogen bond donor. It could form stabilizing interactions with the nitrogen atom or the methoxy oxygen of an adjacent molecule (C-Br···N or C-Br···O). Type I or Type II Br···Br interactions between neighboring molecules are also commonly observed in brominated aromatic compounds and contribute significantly to crystal packing.

Hydrogen Bonding: While lacking strong conventional hydrogen bond donors (like O-H or N-H), weak C-H···O and C-H···N hydrogen bonds are anticipated. The aromatic C-H groups and the CH₂ and CH₃ groups can act as donors, while the methoxy oxygen and the pyridine nitrogen can act as acceptors, leading to the formation of extended networks.

π-π Stacking: The electron-deficient pyridine ring can participate in π-π stacking interactions with adjacent rings, further stabilizing the crystal lattice. These interactions typically involve offset or face-to-face arrangements of the aromatic rings.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. This technique is particularly useful for characterizing compounds with chromophores, such as aromatic rings and systems with non-bonding electrons.

The chromophore in this compound is the substituted pyridine ring. Pyridine itself exhibits two main types of electronic transitions: libretexts.orgpharmatutor.org

π→π transitions:* These are typically high-intensity absorptions occurring at shorter wavelengths (below 280 nm for pyridine) and involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org

n→π transitions:* These involve the promotion of a non-bonding electron (from the nitrogen lone pair) to an antibonding π* orbital. These transitions are symmetry-forbidden, resulting in much weaker absorption bands at longer wavelengths (around 280-380 nm). libretexts.org

The substituents on the pyridine ring—bromo, bromomethyl, and methoxy—are expected to influence the position and intensity of these absorption bands. The methoxy group (-OCH₃) is an auxochrome that, through its electron-donating resonance effect, typically causes a bathochromic (red) shift, moving the absorption maxima to longer wavelengths. The bromine atoms also act as auxochromes and are expected to contribute to a red shift. Therefore, it is predicted that the π→π* and n→π* transitions for this compound will occur at longer wavelengths compared to unsubstituted pyridine.

Despite a comprehensive search for scientific literature and spectroscopic data, no specific experimental or theoretical studies detailing the electronic transitions, absorption maxima, or solvent effects for the chemical compound "this compound" or its closely related derivatives could be located.

The inquiry focused on obtaining precise data for the following spectroscopic characteristics:

Solvent Effects on Electronic Spectra:This requires data on how the absorption maxima shift in solvents of varying polarities, a phenomenon known as solvatochromism. Such data provides insights into the electronic structure of the molecule in its ground and excited states.

While general principles of UV-Vis spectroscopy for pyridine derivatives and the phenomenon of solvatochromism in organic compounds are well-established, the specific data required to construct a detailed and accurate article for "this compound" is not available in the public domain through the conducted searches.

Therefore, the generation of an article with the requested detailed research findings and data tables is not possible at this time.

Computational Chemistry Studies on 6 Bromo 3 Bromomethyl 2 Methoxypyridine

Spectroscopic Property Predictions

Theoretical IR and Raman Spectra Simulation

Theoretical simulations of infrared (IR) and Raman spectra are instrumental in understanding the vibrational modes of a molecule. These simulations are typically performed using density functional theory (DFT) calculations, which can predict the frequencies and intensities of vibrational transitions. For 6-Bromo-3-(bromomethyl)-2-methoxypyridine, the vibrational spectrum is expected to be rich and complex, with characteristic bands corresponding to the various functional groups present in the molecule.

The C-Br stretching vibrations are anticipated to appear in the lower frequency region of the spectrum, generally between 500 and 700 cm⁻¹. ijtsrd.com The precise position of these bands can be influenced by coupling with other vibrational modes. The pyridine (B92270) ring itself will exhibit a series of characteristic stretching and bending vibrations. The C-C and C-N stretching vibrations within the ring are typically observed in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of the pyridine ring and the bromomethyl group are expected at higher frequencies, usually above 3000 cm⁻¹. ijtsrd.com

The methoxy (B1213986) group will also contribute distinct vibrational modes, including the C-O stretching and CH₃ rocking and stretching vibrations. The bromomethyl group introduces additional complexity, with C-Br stretching and CH₂ bending modes. A hypothetical assignment of the principal vibrational modes for this compound, based on DFT calculations of similar molecules, is presented in Table 1. nih.gov

Table 1: Predicted Principal Vibrational Frequencies for this compound Note: These are estimated values based on computational studies of analogous compounds.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

|---|---|

| C-H Stretching (Aromatic) | 3050-3150 |

| C-H Stretching (Aliphatic) | 2900-3000 |

| C=N Stretching (Pyridine Ring) | 1550-1650 |

| C=C Stretching (Pyridine Ring) | 1400-1600 |

| CH₂ Scissoring | 1400-1480 |

| C-O Stretching (Methoxy) | 1000-1300 |

| C-Br Stretching (Ring) | 600-700 |

| C-Br Stretching (Bromomethyl) | 500-650 |

NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of molecular structure elucidation. Computational methods, particularly DFT, have become increasingly reliable for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. nih.govnrel.gov The prediction of chemical shifts for this compound can be approached by considering the electronic environment of each nucleus.

The chemical shifts of the pyridine ring protons and carbons are influenced by the electron-withdrawing effects of the nitrogen atom and the bromine substituent, as well as the electron-donating effect of the methoxy group. The bromine atom at the 6-position is expected to cause a downfield shift for the adjacent protons and carbons. Conversely, the methoxy group at the 2-position will likely induce an upfield shift for the nearby nuclei. The bromomethyl group at the 3-position will also influence the electronic environment of the ring.

A common approach for predicting chemical shifts in substituted aromatic systems is the use of substituent chemical shift (SCS) increments. stenutz.eu More advanced methods involve direct calculation of the magnetic shielding tensors using DFT, which are then converted to chemical shifts relative to a standard reference. nih.gov A set of predicted ¹H and ¹³C NMR chemical shifts for this compound, estimated from computational data of related substituted pyridines, is provided in Table 2.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on computational studies of analogous compounds.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H4 | 7.5 - 7.8 | - |

| H5 | 7.2 - 7.5 | - |

| CH₂ | 4.5 - 4.8 | - |

| OCH₃ | 3.9 - 4.2 | - |

| C2 | - | 160 - 165 |

| C3 | - | 120 - 125 |

| C4 | - | 135 - 140 |

| C5 | - | 115 - 120 |

| C6 | - | 140 - 145 |

| CH₂Br | - | 30 - 35 |

| OCH₃ | - | 55 - 60 |

Advanced Computational Analyses

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, conjugative interactions, and intramolecular bonding. scirp.orgnih.gov It provides a quantitative description of the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding molecular stability and reactivity.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction. NBO analysis can reveal the key hyperconjugative interactions that stabilize the molecular structure. For instance, the delocalization of the nitrogen lone pair (n) into the π* orbitals of the C-C bonds in the ring (n → π) is a characteristic feature of pyridine systems. Similarly, the oxygen lone pairs of the methoxy group can delocalize into adjacent σ and π* orbitals. A summary of the anticipated significant NBO interactions and their estimated stabilization energies for this compound, based on studies of similar molecules, is presented in Table 3. tandfonline.com

Table 3: Predicted Significant NBO Donor-Acceptor Interactions in this compound Note: These are estimated values based on computational studies of analogous compounds.

| Donor NBO | Acceptor NBO | Estimated E(2) (kcal/mol) |

|---|---|---|

| n(N) | π*(C2-C3) | 5 - 10 |

| n(N) | π*(C5-C6) | 3 - 7 |

| n(O) | σ*(C2-N) | 2 - 5 |

| n(O) | π*(C2-C3) | 1 - 4 |

| n(Br6) | σ*(C5-C6) | 1 - 3 |

| n(Br_methylene) | σ*(C3-CH₂) | 1 - 3 |

Non-Linear Optical (NLO) Properties

Molecules with significant intramolecular charge transfer and large hyperpolarizabilities can exhibit non-linear optical (NLO) properties, which are of interest for applications in photonics and optoelectronics. ias.ac.in Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules, such as the dipole moment (μ), polarizability (α), and first hyperpolarizability (β). researchgate.net

The presence of both electron-donating (methoxy) and electron-withdrawing (bromo) groups on the pyridine ring of this compound suggests the potential for NLO activity. The π-conjugated system of the pyridine ring facilitates charge transfer between these groups. The magnitude of the first hyperpolarizability (β) is a key indicator of the second-order NLO response of a molecule.

Calculations of NLO properties typically involve optimizing the molecular geometry and then computing the response to an applied electric field. The results can provide insights into the structure-property relationships that govern the NLO response. Table 4 presents calculated NLO parameters for a representative substituted pyridine derivative to illustrate the typical values that might be expected. tandfonline.com

Table 4: Calculated NLO Properties for a Substituted Pyridine Derivative (as an illustrative example) Note: These values are for a different pyridine derivative and serve as an example of the type of data obtained from NLO calculations.

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 2.5 - 4.0 D |

| Polarizability (α) | 15 - 25 x 10⁻²⁴ esu |

| First Hyperpolarizability (β) | 5 - 15 x 10⁻³⁰ esu |

Solvent Effects Modeling

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent on a solute molecule. researchgate.net These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

For this compound, the presence of polar functional groups (methoxy, bromo, and the pyridine nitrogen) suggests that its properties will be sensitive to the polarity of the solvent. For example, the dipole moment of the molecule is expected to increase in more polar solvents due to stabilization of the charge separation.

Solvent effects can also influence spectroscopic properties. For instance, the energies of electronic transitions, which determine the UV-Vis absorption spectrum, can be shifted in different solvents (solvatochromism). By performing DFT calculations with a PCM, it is possible to predict these solvent-induced shifts and gain a deeper understanding of the molecule's behavior in solution. These models can also be used to study the influence of the solvent on reaction pathways and equilibria.

Future Directions and Emerging Research Avenues

Development of More Efficient and Sustainable Synthetic Routes

The development of synthetic routes that are not only efficient in terms of yield but also adhere to the principles of green chemistry is a paramount goal in modern organic synthesis. Future research in this area for 6-Bromo-3-(bromomethyl)-2-methoxypyridine is likely to focus on several key strategies:

Catalyst-Free Synthesis: Exploring multicomponent reactions (MCRs) could provide a streamlined and atom-economical pathway to the pyridine (B92270) core, potentially avoiding the need for metal catalysts. researchgate.net

Microwave-Assisted Synthesis: This technique has been recognized as a tool in green chemistry for its ability to accelerate reaction rates, often leading to higher yields and cleaner reaction profiles in the synthesis of pyridine derivatives. nih.gov

Flow Chemistry: Continuous flow processes can offer improved safety, scalability, and control over reaction parameters, leading to more efficient and reproducible syntheses of substituted pyridines.

Use of Greener Solvents: Investigating the use of biodegradable and less toxic solvents, such as polyethylene (B3416737) glycol (PEG-400), can significantly reduce the environmental impact of the synthesis. researchgate.net

| Synthesis Strategy | Potential Advantages |

| Catalyst-Free MCRs | Atom economy, reduced metal waste, simplified purification |

| Microwave-Assisted | Faster reaction times, higher yields, cleaner reactions |

| Flow Chemistry | Improved safety, scalability, and process control |

| Greener Solvents | Reduced environmental impact, lower toxicity |

Exploration of Novel Reactivity Patterns

The two bromine atoms in this compound are situated in distinct chemical environments—one on the aromatic ring and one on the methyl substituent. This difference in reactivity opens up avenues for selective functionalization.

Future research will likely focus on:

Selective Cross-Coupling Reactions: Developing conditions for selective Suzuki, Sonogashira, or Buchwald-Hartwig cross-coupling reactions at the C6-bromo position would allow for the introduction of a wide range of aryl, alkynyl, and amino substituents, respectively. The versatility of 2-bromopyridines as synthons in such reactions is well-documented. mdpi.com

Functionalization of the Bromomethyl Group: The bromomethyl group is a versatile handle for nucleophilic substitution reactions, enabling the introduction of various functional groups such as azides, cyanides, and thiols.

C-H Functionalization: Direct functionalization of the C-H bonds on the pyridine ring, a growing area in organic synthesis, could provide novel routes to substituted derivatives that are not accessible through traditional methods. thieme-connect.com Transition-metal catalysis has shown promise in the C3- and C4-selective functionalization of pyridine rings. thieme-connect.comnih.gov

Expansion of Synthetic Applications in Advanced Materials and Catalysis

The structural motifs present in this compound make it an attractive precursor for the synthesis of advanced materials and ligands for catalysis.

Organic Electronics: Pyridine-containing molecules are of interest for applications in organic light-emitting diodes (OLEDs) and other electronic devices. researchgate.net Functionalization of the core structure could lead to new materials with tailored electronic properties.

Ligand Design for Catalysis: Pyridine derivatives are widely used as ligands in transition-metal catalysis. The specific substitution pattern of this compound could be exploited to create novel ligands for reactions such as cross-coupling and hydrogenation. acs.orgresearchgate.net The methoxy (B1213986) group, for instance, can influence the electronic properties of the ligand and, consequently, the catalytic activity of the metal center. acs.org

Integration of Computational and Experimental Approaches for Rational Design

The synergy between computational chemistry and experimental synthesis offers a powerful tool for the rational design of new molecules and reactions. For this compound, this integrated approach can be applied to:

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to predict the relative reactivity of the different positions on the pyridine ring, guiding the development of selective functionalization strategies. researchgate.netresearchgate.netresearchgate.net

Designing Novel Catalysts: Computational modeling can aid in the design of new ligands derived from this compound with optimal electronic and steric properties for specific catalytic applications. nih.gov

Understanding Reaction Mechanisms: Theoretical studies can provide insights into the mechanisms of reactions involving this compound, facilitating the optimization of reaction conditions.

| Computational Approach | Application |

| DFT Calculations | Predicting site selectivity for functionalization |

| Molecular Modeling | Designing ligands for catalysis |

| Mechanistic Studies | Optimizing reaction conditions |

Investigation of Analogues and Derivatives with Modified Substitution Patterns

Systematic modification of the substitution pattern of this compound can lead to the discovery of new compounds with unique properties and applications. Future research in this area will likely involve:

Varying the Halogen: Replacing the bromine atoms with other halogens, such as chlorine or iodine, would modulate the reactivity of the compound in cross-coupling and nucleophilic substitution reactions.

Modifying the Alkoxy Group: Altering the methoxy group to other alkoxy or aryloxy groups could influence the compound's solubility, electronic properties, and biological activity. Structure-activity relationship studies have shown that the nature and position of such groups can significantly impact the properties of pyridine derivatives. nih.gov

Introducing Diverse Substituents: The synthesis and evaluation of a library of analogues with different substituents at various positions on the pyridine ring will be crucial for establishing comprehensive structure-activity relationships (SAR) and structure-property relationships (SPR). nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-Bromo-3-(bromomethyl)-2-methoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via bromination of precursor pyridine derivatives. For example, bromomethylation of 3-hydroxymethyl-2-methoxypyridine using bromotrimethylsilane (BTMS) under controlled heating (e.g., 80–100°C) in anhydrous dichloromethane or acetonitrile may yield the target compound. Optimizing stoichiometry (e.g., 1.5–2.0 equivalents of BTMS) and reaction time (6–12 hours) is critical to minimize over-bromination . Alternative routes include nickel-catalyzed cross-coupling reactions for introducing bromomethyl groups, though regioselectivity must be monitored via HPLC or GC-MS .

Q. Which analytical techniques are most reliable for characterizing purity and structure?

- Methodological Answer : Use a combination of H/C NMR to confirm substitution patterns (e.g., methoxy vs. bromomethyl groups) and LC-MS for molecular weight verification. Discrepancies in melting points (e.g., reported ranges from 41–43°C vs. 95–96°C/12mm) may arise from polymorphic forms or solvent residues; differential scanning calorimetry (DSC) can resolve such ambiguities . Purity >95% is achievable via recrystallization in ethyl acetate/hexane mixtures or flash chromatography (silica gel, hexane:EtOAc 4:1) .

Q. How does the bromomethyl group influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl substituent is highly electrophilic, enabling SN2 reactions with amines or thiols. For example, reaction with piperidine in THF at 0–5°C yields 3-(piperidinylmethyl)-6-bromo-2-methoxypyridine. Kinetic studies (monitored via H NMR) show faster substitution compared to chloro analogs due to bromide’s superior leaving-group ability .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in further functionalization of this compound?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to identify reactive sites. For instance, the bromine atom at position 6 deactivates the pyridine ring, directing electrophiles to the para position (C-5) of the methoxy group. Solvent effects (e.g., DMSO vs. toluene) can be modeled using polarizable continuum models (PCM) to refine predictions .

Q. What strategies resolve contradictory data in cross-coupling reactions (e.g., Suzuki vs. Negishi)?

- Methodological Answer : Contradictions in coupling efficiency (e.g., Suzuki yields <40% vs. Negishi >75%) may stem from steric hindrance from the bromomethyl group. Palladium catalysts with bulky ligands (e.g., SPhos) improve Suzuki-Miyaura coupling, while Negishi reactions (zinc reagents) tolerate steric bulk better. Kinetic profiling and in situ P NMR of catalyst intermediates can identify deactivation pathways .

Q. How do solvent polarity and temperature affect the stability of this compound during storage?

- Methodological Answer : Stability studies in DMSO-d6 (25°C) show <5% decomposition over 30 days, while aqueous solutions (pH 7.4) degrade via hydrolysis of the bromomethyl group within 72 hours. Store under inert gas (Ar) in anhydrous DCM or THF at –20°C. Accelerated aging tests (40°C, 75% RH) combined with LC-MS/MS identify degradation products like 3-hydroxymethyl derivatives .

Safety and Optimization

Q. What are the critical safety considerations for handling brominated pyridines in large-scale reactions?

- Methodological Answer : Brominated pyridines are skin/eye irritants (Hazard Class 2B). Use closed-system reactors with scrubbers to trap HBr off-gases. Quench excess bromine with NaHSO3 or ascorbic acid. Personal protective equipment (PPE) must include butyl rubber gloves and full-face respirators. Conduct small-scale hazard testing (DSC for exotherm detection) before scaling up .

Q. How can reaction byproducts (e.g., di-brominated species) be minimized during synthesis?

- Methodological Answer : Byproducts arise from competing bromination at the methoxy group. Use low temperatures (0–5°C) and dropwise addition of brominating agents. Purification via fractional distillation (bp 195–200°C at 12 mmHg) or preparative HPLC (C18 column, MeCN:H2O gradient) isolates the target compound with >98% purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.